Home > Products > Screening Compounds P104002 > N-Methylbenperidol
N-Methylbenperidol - 133066-70-3

N-Methylbenperidol

Catalog Number: EVT-1214213
CAS Number: 133066-70-3
Molecular Formula: C23H26FN3O2
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Methylbenperidol is derived from benperidol through a methylation process. It is classified as a radiopharmaceutical when labeled with carbon-11, specifically as N-([11C]methyl)benperidol. This classification highlights its use in medical imaging and research, particularly in studying the central nervous system's dopaminergic pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Methylbenperidol typically involves the methylation of benperidol. The process can be achieved using various reagents, with carbon-11 methyl iodide being a common choice for radiolabeling purposes. The synthesis steps include:

  1. Preparation of Carbon-11: Carbon-11 is produced via cyclotron irradiation of nitrogen gas, resulting in carbon dioxide, which is then converted to methyl iodide (CH3I).
  2. Methylation Reaction: Benperidol is reacted with the carbon-11 labeled methyl iodide under controlled conditions to yield N-([11C]methyl)benperidol.
  3. Purification: The product is purified using high-performance liquid chromatography (HPLC), ensuring a high radiochemical purity exceeding 95% .

This synthetic route allows for the rapid production of the radioligand necessary for PET imaging studies.

Chemical Reactions Analysis

Reactions and Technical Details

N-Methylbenperidol undergoes various chemical reactions that are significant in both synthetic chemistry and pharmacology:

  1. Methylation: The primary reaction involves the introduction of a methyl group via nucleophilic substitution.
  2. Degradation Pathways: Under certain conditions, N-Methylbenperidol can decompose, leading to various by-products; understanding these pathways is essential for optimizing its use in clinical settings.

The stability of N-Methylbenperidol under physiological conditions is critical for its application in imaging studies.

Mechanism of Action

Process and Data

N-Methylbenperidol acts primarily as an antagonist at dopamine D2 receptors. This mechanism is pivotal in its role as a radioligand for PET imaging:

  1. Receptor Binding: Upon administration, N-Methylbenperidol binds to D2-like receptors in the brain.
  2. Signal Transduction: The binding inhibits dopamine's action at these receptors, which can be visualized through PET imaging techniques.

The ability to visualize receptor occupancy provides valuable insights into neuropsychiatric disorders where dopamine dysregulation is implicated .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Methylbenperidol exhibits several important physical and chemical properties:

  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and heat.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within expected ranges for butyrophenones.

These properties are crucial for handling and storage during synthesis and application.

Applications

Scientific Uses

N-Methylbenperidol has significant applications in scientific research, particularly in neuroimaging:

  1. Positron Emission Tomography (PET): Used as a radioligand to study dopamine receptor binding, aiding in understanding various neurological disorders such as schizophrenia and Parkinson's disease.
  2. Pharmacological Research: Investigated for its potential therapeutic effects and mechanisms of action related to antipsychotic medications.

Its role as a tool for studying dopaminergic systems underscores its importance in both clinical and research settings .

Introduction to N-Methylbenperidol

Historical Development and Discovery of Benperidol Derivatives

The development of benperidol derivatives traces its origins to the pioneering work at Janssen Pharmaceutica, where benperidol itself was first synthesized in 1961 and subsequently marketed in 1966 as a potent typical antipsychotic under trade names including Anquil and Frenactil [1]. This butyrophenone-class compound emerged during the "psychopharmacological revolution" of the 1950s-1970s, which witnessed the introduction of numerous first-generation antipsychotics like haloperidol and chlorpromazine [5] [7]. Benperidol distinguished itself through exceptional potency—it remains the most potent neuroleptic available on the European market, with a chlorpromazine equivalency estimated at 75-100 times that of the reference compound [1]. Its clinical applications were notably specialized, targeting severe hypersexuality syndromes and paraphilias through potent dopaminergic blockade, alongside its antipsychotic effects in schizophrenia [1] [8].

The development of N-methylbenperidol ([18F]NMB) specifically stemmed from efforts to create radioligands for positron emission tomography (PET) imaging of dopamine receptors. Researchers capitalized on benperidol's high affinity and selectivity for dopamine D2 receptors (D2R) by introducing a fluorine-18 radiolabel attached via N-methylation. This strategic modification, first reported in the early 1990s, transformed the therapeutic compound into a powerful research tool [2] [4] [9]. The primary motivation was to overcome limitations of existing PET radioligands like [11C]raclopride and [11C]FLB 457, which were susceptible to displacement by endogenous dopamine and exhibited less selectivity between D2 and D3 receptor subtypes [4] [6]. [18F]NMB offered superior resistance to dopamine displacement and unprecedented D2R specificity, enabling more accurate quantification of receptor density and distribution in living brains [2] [4].

Table 1: Key Milestones in Benperidol Derivative Development

YearDevelopment MilestoneSignificance
1961Synthesis of Benperidol at Janssen PharmaceuticaDiscovery of highly potent butyrophenone antipsychotic
1966Market introduction of Benperidol (Anquil, Frenactil)Clinical availability for schizophrenia and hypersexuality syndromes
Early 1990sRadiosynthesis of 18Fbenperidol ([18F]NMB)Creation of a selective D2 PET radioligand with dopamine-resistant binding
1995-1997Validation of [18F]NMB kinetics in primates and humansConfirmed suitability for quantitative PET imaging studies
2010sApplication in neurotoxicity (e.g., manganese) studiesDemonstrated utility in mapping D2 receptor alterations in pathological states

Structural and Functional Significance of N-Methyl Substitution

The molecular structure of benperidol comprises a benzimidazolone moiety linked to a piperidine ring, which is in turn connected to a fluorophenyl ketone group via a butyl chain (Chemical Formula: C₂₂H₂₄FN₃O₂) [1]. The critical modification yielding N-methylbenperidol involves the addition of a methyl group (-CH₃) to the nitrogen atom within the piperidine ring. This seemingly minor structural alteration profoundly impacts the molecule's physicochemical and pharmacological profile.

The primary functional consequence of N-methylation is a dramatic enhancement in binding affinity and selectivity for dopamine D2 receptors (D2R) over other receptor types, particularly the D3 receptor subtype. In vitro binding assays demonstrate that [18F]NMB exhibits an exceptional affinity for D2R (Ki ≈ 0.027 nM) compared to D3R (Ki ≈ 5.5 nM), resulting in a remarkable 200-fold selectivity ratio favoring D2R [4] [6]. This specificity surpasses that of many other antipsychotic-based radiotracers and is crucial for unambiguous interpretation of PET imaging data, as it minimizes confounding binding to D3 receptors, which have distinct neuroanatomical distributions and functional roles [4] [6].

Furthermore, the N-methyl substitution significantly alters the molecule's metabolic stability and pharmacokinetic profile. While benperidol undergoes extensive first-pass metabolism with only ~1% excreted unchanged in urine and possesses a half-life of approximately 8 hours [1], the N-methylated analog demonstrates improved stability in vivo, allowing sufficient time for high-quality PET imaging sessions lasting up to 120 minutes post-injection [2] [9]. This stability is vital for achieving equilibrium conditions necessary for accurate kinetic modeling of receptor binding. The substitution also contributes to favorable lipophilicity, facilitating efficient blood-brain barrier penetration and ensuring adequate brain uptake for sensitive detection of D2 receptors in both striatal and lower-density extrastriatal regions [4] [6] [9].

Table 2: Impact of N-Methyl Substitution on Key Properties of Benperidol

PropertyBenperidolN-Methylbenperidol ([18F]NMB)Functional Consequence
D2R Affinity (Ki)~0.027 nM [1]Comparable high affinityMaintains exceptional target engagement
D2R vs. D3R SelectivityNot precisely specified~200-fold selectivity for D2R [4]Enables specific D2R imaging without D3R confound
Metabolic StabilityExtensive first-pass metabolism [1]Enhanced stability (allows 120 min PET scans) [9]Facilitates quantitative kinetic modeling
LipophilicityModerateOptimized for BBB penetration [9]Ensures sufficient brain uptake for extrastriatal imaging
Primary ApplicationTherapeutic antipsychoticPET radioligand (Research)Transforms drug into diagnostic/research tool

Role in Dopaminergic Receptor Research: Bridging Neuropharmacology and Neuroimaging

N-methylbenperidol, radiolabeled as [18F]NMB, has emerged as a pivotal radiotracer for advancing the in vivo quantification and mapping of dopamine D2 receptors (D2R) in the human brain. Its unique pharmacological profile—characterized by high D2R selectivity, minimal displacement by endogenous dopamine, and reversible binding kinetics—addresses critical limitations of earlier generation radioligands [2] [4]. Unlike [11C]raclopride or [18F]fallypride, whose binding is susceptible to competition from synaptic dopamine (confounding receptor density measurements), [18F]NMB binding remains stable even following pharmacological challenges like amphetamine administration [4]. This resistance provides a more direct and stable measure of actual D2R density (Bmax) and affinity (Kd), expressed as the binding potential (BPND).

Validation studies in primates and humans established robust kinetic modeling approaches for [18F]NMB PET data. A three-compartment non-steady-state tracer kinetic model using an arterial plasma input function was initially considered the gold standard [2]. Subsequently, reference tissue models were validated, particularly using the cerebellum as a receptor-poor region, enabling accurate quantification of D2R binding without invasive arterial blood sampling [2]. These methodological advances confirmed [18F]NMB's ability to reliably measure D2R availability not only in the dopamine-rich striatum (caudate and putamen) but crucially, also in extrastriatal regions with lower receptor density, such as the thalamus, substantia nigra, amygdala, and medial orbital frontal cortex [4] [6]. This capability for whole-brain D2R mapping represents a significant advancement in neuroimaging.

The application of [18F]NMB PET has yielded critical insights into dopaminergic pathophysiology across diverse neuropsychiatric and neurological conditions:

  • Movement Disorders: Studies in primary focal dystonia revealed region-specific alterations in D2R binding patterns [2] [4]. Research on manganese (Mn)-exposed workers demonstrated a significant association between cumulative Mn exposure and distinct spatial patterns of D2R expression (identified via Principal Component Analysis - PCA). Component 2 (PC2), characterized by increased D2R binding in the substantia nigra and thalamus and decreased binding in the nucleus accumbens and anterior putamen, correlated significantly with both exposure duration and motor dysfunction measured by Unified Parkinson's Disease Rating Scale (UPDRS3) and Grooved Pegboard Test (GPT) scores [6]. This highlighted the role of multifocal D2R dysregulation in Mn-induced parkinsonism.
  • Schizophrenia Research: While [18F]NMB itself is primarily a research tool, its development occurred against the backdrop of evolving antipsychotic drug discovery. Benperidol, like all typical antipsychotics, acts primarily via D2R antagonism [1] [5] [7]. [18F]NMB PET provides a direct window into this mechanism, allowing in vivo investigation of D2R occupancy by therapeutic agents and exploration of potential receptor alterations in schizophrenia itself. Its D2R specificity helps isolate the contribution of this receptor subtype from the complex polypharmacology of many atypical antipsychotics [3] [5] [7].
  • Neuroreceptor Mapping: [18F]NMB studies have provided detailed in vivo confirmation of the differential distribution of D2R throughout the human brain. High binding is consistently observed in the dorsal striatum, while moderate but quantifiable binding is reliably detected in key extrastriatal limbic and cortical regions [4] [6]. This mapping is essential for understanding the regional contributions of D2R signaling to normal brain function and its disruption in disease states.

Table 3: Key Research Applications of [18F]N-Methylbenperidol PET

Research DomainKey Finding Using [18F]NMBSignificance
Methodology ValidationValidated reference tissue model (cerebellum) for BPND quantification [2]Enabled non-invasive quantification of D2R binding
Extrastriatal ImagingReliable quantification of D2R in thalamus, SN, amygdala, mOFC [4] [6]Confirmed D2R presence & enabled investigation in cognition/emotion circuits
Manganese NeurotoxicityPCA identified D2R pattern (PC2) linking exposure to motor deficits [6]Revealed multifocal D2R dysregulation as mechanism in Mn parkinsonism
Dystonia PathophysiologyInvestigation of D2R alterations in primary focal dystonia [2] [4]Advanced understanding of basal ganglia dysfunction in hyperkinetic movements
D2R Selectivity ProfilingConfirmed >200-fold selectivity for D2 over D3 receptors in vivo [4] [6]Provides specificity crucial for isolating D2R contributions in pathology

Properties

CAS Number

133066-70-3

Product Name

N-Methylbenperidol

IUPAC Name

1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-methylbenzimidazol-2-one

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H26FN3O2/c1-25-20-5-2-3-6-21(20)27(23(25)29)19-12-15-26(16-13-19)14-4-7-22(28)17-8-10-18(24)11-9-17/h2-3,5-6,8-11,19H,4,7,12-16H2,1H3

InChI Key

SJRJDHOLKUXKIB-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F

Synonyms

(18F)(N-methyl)benperidol
N-(11C)methyl-benperidol
N-methylbenperidol

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.